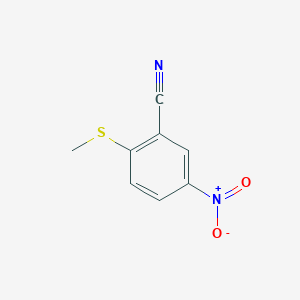

2-(Methylthio)-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIOZRLNTSCJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649979 | |

| Record name | 2-(Methylsulfanyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74631-35-9 | |

| Record name | 2-(Methylsulfanyl)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within the Substituted Benzonitrile Class

2-(Methylthio)-5-nitrobenzonitrile belongs to the broad class of substituted benzonitriles. Benzonitrile (B105546), the parent compound, consists of a benzene (B151609) ring attached to a nitrile or cyano (-C≡N) group. wikipedia.orgsolubilityofthings.com This aromatic nitrile is a versatile precursor in the synthesis of various organic compounds and is used as a solvent. wikipedia.orgsolubilityofthings.com The introduction of substituents onto the benzene ring dramatically alters the molecule's physical and chemical properties, creating a vast library of derivatives for specific applications.

The structure of this compound is characterized by a benzonitrile core with a methylthio group (-SCH₃) at the second position and a nitro group (-NO₂) at the fifth position. This specific arrangement of functional groups on the aromatic ring results in a unique electronic and steric environment, influencing its reactivity and potential applications in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74631-35-9 cookechem.com |

| Molecular Formula | C₈H₆N₂O₂S cookechem.comguidechem.com |

| Molecular Weight | 194.21 g/mol cookechem.comguidechem.com |

| Appearance | Off-white solid |

| Topological Polar Surface Area | 94.9 Ų guidechem.com |

This table presents key physicochemical data for this compound.

Significance of Methylthio and Nitro Functionalities in Aromatic Systems for Academic Study

The presence of both methylthio and nitro groups on the benzonitrile (B105546) framework is of significant interest for academic research due to their profound and distinct electronic effects on the aromatic system.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgnumberanalytics.com When attached to a benzene (B151609) ring, it strongly deactivates the ring towards electrophilic aromatic substitution by pulling electron density away from the π-system. wikipedia.orgnih.govbritannica.com This electron-withdrawing nature, however, facilitates nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted benzene. wikipedia.orgnumberanalytics.com The ability of the nitro group to stabilize negative charge in reaction intermediates is a key aspect of its reactivity profile. numberanalytics.com This makes nitroaromatic compounds crucial intermediates in the synthesis of various products, including dyes and pharmaceuticals. nih.govnumberanalytics.com

The interplay of the strongly electron-withdrawing nitro group, the nitrile group, and the methylthio group in 2-(Methylthio)-5-nitrobenzonitrile creates a molecule with differentiated reactivity at various sites, making it an excellent substrate for studying reaction mechanisms and regioselectivity in organic synthesis.

Research Trajectories for Functionalized Organic Building Blocks

Strategies for the Construction of Substituted Benzonitrile Cores

The assembly of the this compound framework can be approached by sequentially or concurrently introducing the nitrile, methylthio, and nitro groups onto an aromatic ring. The order of these introductions is critical and dictated by the directing effects of the substituents and the stability of intermediates.

Direct C-S Bond Formation Methodologies in Aromatic Systems

The formation of a carbon-sulfur (C-S) bond is a pivotal step in the synthesis of aryl thioethers. Methodologies for forging this bond on an aromatic ring are diverse, ranging from classical nucleophilic aromatic substitution (SNAr) to modern transition-metal-catalyzed cross-coupling reactions.

In the context of this compound, a common strategy involves the reaction of an activated aryl halide with a sulfur nucleophile. For instance, a precursor such as 2-chloro-5-nitrobenzonitrile (B92243) can react with sodium thiomethoxide (NaSMe) in a polar aprotic solvent like DMF or DMSO. The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.

Modern approaches have expanded the scope of C-S bond formation. organic-chemistry.org Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are now widely used to couple aryl halides or triflates with thiols or their salts. acs.orgresearchgate.net While highly effective, these methods are often employed for more complex substrates where SNAr reactions may fail. Another emerging strategy is the visible-light-promoted intramolecular C-S bond construction, although this is more commonly applied to the synthesis of heterocyclic systems like benzothiazoles. nih.gov

Table 1: Selected Methods for Aryl Sulfide (B99878) Formation

| Method | Substrate Example | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| SNAr | 2-Chloro-5-nitrobenzonitrile | Sodium Thiomethoxide (NaSMe) | DMF, Room Temp. | Aryl Methyl Sulfide |

| Buchwald-Hartwig | Aryl Bromide | Methanethiol | Pd catalyst, Ligand, Base | Aryl Methyl Sulfide |

| Copper-Catalyzed | Aryl Iodide | Methanethiol | CuI, Base, Ligand | Aryl Methyl Sulfide |

| Iron-Catalyzed | Benzyl Halide | Disulfide | Iron Catalyst | Benzyl Sulfide |

Nitro Group Introduction and Transformation Pathways on Benzonitrile Scaffolds

The nitro group is a powerful functional group in organic synthesis, serving as a strong electron-withdrawing group and a versatile precursor to other functionalities, most notably amines. nih.govsci-hub.se The introduction of a nitro group onto a benzonitrile scaffold is typically achieved through electrophilic aromatic substitution using nitrating agents.

A standard method involves treating the benzonitrile substrate with a mixture of concentrated nitric acid and sulfuric acid. youtube.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The regioselectivity of the nitration is governed by the existing substituents. For example, the nitration of 2-methylbenzonitrile (o-toluonitrile) yields 2-methyl-5-nitrobenzonitrile. sigmaaldrich.com The cyano group is a meta-director, while the methyl group is an ortho-, para-director. In this case, nitration occurs para to the activating methyl group and meta to the deactivating cyano group, leading to the desired product.

Similarly, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be readily prepared from 2-chloro-5-(trifluoromethyl)benzonitrile by reaction with a nitrating acid mixture. nih.gov The nitro group's orientation can be significantly influenced by steric hindrance from adjacent bulky groups, often twisting out of the plane of the benzene ring. nih.govnih.gov

Table 2: Examples of Nitration on Aromatic Scaffolds

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Toluonitrile | NO₂+BF₄⁻ | Not specified | 2-Methyl-5-nitrobenzonitrile | sigmaaldrich.com |

| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | Heat | Nitrobenzene | youtube.com |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating Acid Mixture | Not specified | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid precursor | nih.gov |

Cyanation Approaches to Aromatic Nitriles

The synthesis of aromatic nitriles, or benzonitriles, is a fundamental transformation. wikipedia.org The cyano group is not only a key feature in many pharmaceuticals but also a versatile synthetic handle that can be converted into amines, amides, carboxylic acids, or tetrazoles. nih.gov

Classical methods for introducing a cyano group include the Sandmeyer and Rosenmund-von Braun reactions. The Sandmeyer reaction involves the diazotization of an aniline (B41778) derivative followed by treatment with a copper(I) cyanide salt. The Rosenmund-von Braun reaction utilizes copper(I) cyanide to displace an aryl halide. wikipedia.org

More contemporary methods offer milder conditions and broader functional group tolerance. organic-chemistry.org Palladium-catalyzed cyanation of aryl halides or triflates using zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is now commonplace. researchgate.net Recent innovations have focused on transition-metal-free approaches and the direct cyanation of C-H bonds. nih.gov Photoredox catalysis has enabled the ipso-cyanation of aryl ethers and the direct C-H cyanation of arenes using inexpensive cyanide sources like acetone (B3395972) cyanohydrin. acs.org These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route to benzonitriles. nih.gov

Table 3: Common Cyanation Reactions for Aromatic Systems

| Reaction Name | Substrate | Cyanide Source | Catalyst/Conditions | Notes |

|---|---|---|---|---|

| Sandmeyer | Aryl Diazonium Salt | CuCN | Aqueous, Heat | Classic method from anilines. |

| Rosenmund-von Braun | Aryl Halide | CuCN | High Temp, Polar Solvent | Effective for aryl bromides/iodides. |

| Palladium-Catalyzed | Aryl Halide/Triflate | Zn(CN)₂, K₄[Fe(CN)₆] | Pd Catalyst, Ligand | Mild conditions, high functional group tolerance. organic-chemistry.orgresearchgate.net |

| Photoredox C-O Cyanation | Aryl Ether | Acetone Cyanohydrin | Acridinium Photocatalyst, Light | Selective C-OMe bond cleavage. acs.org |

| Photoredox C-H Cyanation | Arene | Inexpensive Cyanide Source | Organic Photoredox Catalyst, Light | Direct functionalization of C-H bonds. nih.gov |

Derivatization and Functionalization Approaches for this compound

Once the this compound core is assembled, its constituent functional groups can be selectively modified to generate a library of derivatives.

Post-Synthetic Modification of the Methylthio Group in Benzonitrile Derivatives

The methylthio group (-SMe) is susceptible to oxidation, providing a straightforward pathway to the corresponding sulfoxide (-SOMe) and sulfone (-SO₂Me) derivatives. These transformations are significant as they modulate the electronic and steric properties of the molecule, which can have profound effects on biological activity.

Oxidation of the sulfide to the sulfoxide is typically achieved using mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide. Further oxidation to the sulfone requires stronger conditions, such as excess hydrogen peroxide with a catalyst or reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The existence of related compounds like 2-(methylsulfonyl)-5-nitrobenzotrifluoride underscores the feasibility and relevance of this oxidative pathway. synquestlabs.com

Chemical Transformations of the Nitro Moiety within Benzonitrile Structures

The nitro group is arguably one of the most versatile functional groups in aromatic chemistry. nih.govsci-hub.se Its most common and synthetically valuable transformation is its reduction to an amino group (-NH₂). The resulting aniline derivative, 5-amino-2-(methylthio)benzonitrile, is a key intermediate for introducing further diversity.

A wide array of reagents can effect the reduction of an aromatic nitro group. Classic methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reductions are also highly effective and include the use of metals in acidic solution (e.g., Sn, Fe, or Zn in HCl) or reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). The choice of reducing agent is often dictated by the presence of other reducible functional groups in the molecule. For instance, catalytic hydrogenation might also reduce the nitrile group under certain conditions, requiring careful selection of catalysts and reaction parameters. In some complex reactions, the nitro group can be reduced simultaneously with other transformations on the molecule. stackexchange.com

An in-depth analysis of the chemical compound this compound reveals a fascinating landscape of synthetic strategies and the nuanced control of its chemical reactivity. This article delves into the methodologies for its synthesis and the intricate factors governing the generation of its derivatives, providing a focused examination of its chemical behavior.

Advanced Applications and Potential Research Avenues of 2 Methylthio 5 Nitrobenzonitrile

Role as an Organic Building Block in Materials Science Research

The term "building block" in chemistry refers to a molecule that can be used as a starting material for the synthesis of more complex compounds. scbt.comcymitquimica.com Nitro compounds, in particular, are considered versatile building blocks in organic synthesis due to the diverse reactivity of the nitro group, which can be transformed into various other functional groups. nih.govfrontiersin.org

Components in Functional Polymeric Architectures

The synthesis of functional polymers often involves the incorporation of specific monomers to achieve desired properties. Thiophene-containing polymers, for instance, are known for their electrical conductivity, although they can suffer from poor mechanical properties. researchgate.net While the methylthio group in 2-(Methylthio)-5-nitrobenzonitrile contains sulfur, there is no direct evidence in the available literature of its use in the synthesis of functional polymeric architectures. Research in this area tends to focus on more established monomers and polymerization techniques. researchgate.net

Emerging Applications in Optoelectronic Devices and Energy Storage

The field of optoelectronics and energy storage is constantly seeking new materials with enhanced properties. While there is broad research into various organic compounds for these applications, specific studies detailing the role of this compound are absent from the current body of scientific literature.

Explorations in Medicinal Chemistry and Biological Systems

N-heterocyclic compounds, which could potentially be synthesized from starting materials like this compound, are a cornerstone of drug design and development due to their widespread occurrence in bioactive natural and synthetic products. nih.gov The synthesis of such bioactive molecules is a significant area of research. nih.gov

Scaffold Design for Targeted Therapeutic Agents and Inhibitors

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. Thioethers and nitro-containing compounds have been investigated for their potential as anticancer agents and other therapeutic uses. The synthesis of heterocyclic compounds from various starting materials, including those containing sulfur and nitrogen, is a well-established field. chemmethod.comuobaghdad.edu.iqscirp.orgresearchgate.net However, there are no specific studies that describe the use of this compound as a scaffold for the design of targeted therapeutic agents or inhibitors.

Structure-Activity Relationship Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic changes to its chemical structure. While SAR studies have been conducted on a wide range of heterocyclic compounds and other bioactive molecules, there is no available research that focuses on the SAR of derivatives of this compound.

Molecular Probe Development and Bio-conjugation Strategies

A thorough literature search did not yield any specific studies detailing the development or use of this compound as a molecular probe or in bioconjugation strategies. Molecular probes are essential tools in chemical biology, designed to detect and visualize specific molecules or biological events. The development of such probes often relies on the unique chemical properties of a scaffold molecule. For instance, the synthesis of 15N- and 13C-labeled nitrobenzonitrile derivatives has been explored for the development of hyperpolarized nitric oxide sensors. nih.gov These probes are designed to undergo a chemical transformation upon encountering their target, leading to a detectable change in their physical properties. nih.gov

Bioconjugation strategies involve the linking of two or more molecules, at least one of which is a biomolecule. These techniques are crucial for creating advanced therapeutics, diagnostics, and research tools. Nitrile-aminothiol conjugation, for example, is a biocompatible ligation method that has shown promise due to its high chemoselectivity. goettingen-research-online.de This strategy allows for the rapid and high-yield conjugation of a wide range of biomolecules, including peptides and oligonucleotides. goettingen-research-online.de While the nitrile group in this compound could theoretically participate in such reactions, no specific research has been published to demonstrate this application.

Catalysis and Reagent Development Studies

There is currently no available research detailing the application of this compound in either transition metal catalysis or organocatalytic transformations. The following subsections provide a general context for these fields.

The design of ligands is a cornerstone of transition metal catalysis, as the ligand can fine-tune the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. Benzonitrile (B105546) and its derivatives are known to act as ligands in various transition metal-catalyzed reactions. For example, benzonitrile has been used as a solvent and a labile ligand in reactions catalyzed by first-row transition metals. goettingen-research-online.de The nitrile group can coordinate to the metal center and participate in the catalytic cycle. While the sulfur and nitro groups of this compound could potentially modulate its coordination properties, there are no published studies on its use as a ligand in transition metal catalysis for benzonitrile reactions.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Nitroaromatic compounds can play a role in organocatalysis, often through mechanisms involving hydrogen bonding or other non-covalent interactions that activate substrates. For instance, the electron-withdrawing nature of the nitro and nitrile groups in a molecule like 2-fluoro-5-nitrobenzonitrile (B100134) makes it a useful scaffold for building more complex molecules. ossila.com However, a specific organocatalytic application or transformation involving this compound as a catalyst or reagent has not been reported in the scientific literature.

Advanced Characterization and Computational Studies for 2 Methylthio 5 Nitrobenzonitrile

Spectroscopic Techniques for Elucidating Chemical Structure and Purity

Spectroscopic methods are fundamental tools for the detailed characterization of novel chemical entities. They provide a wealth of information regarding the compound's elemental composition, functional groups, and the intricate environment of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2-(Methylthio)-5-nitrobenzonitrile, an HRMS analysis would be expected to confirm its molecular formula, C₈H₆N₂O₂S. The theoretical exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. Furthermore, analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, would provide additional confirmation of the presence of a sulfur atom in the molecule. Fragmentation patterns observed in the mass spectrum would also offer valuable structural information, indicating the loss of specific moieties such as the methylthio (-SCH₃), nitro (-NO₂), or cyano (-CN) groups.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 195.0223 | Data not available | Data not available |

| [M+Na]⁺ | 217.0042 | Data not available | Data not available |

| [M-SCH₃]⁺ | 148.0038 | Data not available | Data not available |

| [M-NO₂]⁺ | 149.0294 | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the aromatic protons and the methyl protons of the thioether group. The substitution pattern on the benzene (B151609) ring would be confirmed by the splitting patterns of the aromatic protons. ¹³C NMR would provide the chemical shifts for each of the eight carbon atoms, including the quaternary carbons of the nitrile and the substituted aromatic ring. Advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the methylthio group relative to the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| S-CH₃ | ~2.6 | ~15 |

| C1-CN | - | ~117 |

| C2-S | - | ~145 |

| C3-H | ~7.8 | ~125 |

| C4-H | ~8.3 | ~128 |

| C5-NO₂ | - | ~148 |

| C6-H | ~7.9 | ~122 |

| CN | - | ~118 |

| Note: These are estimated values and actual experimental data is not available. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a characteristic fingerprint of the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the nitrile (C≡N), nitro (NO₂), and methylthio (C-S) functional groups, as well as the vibrations of the substituted benzene ring. The C≡N stretching vibration typically appears as a sharp band in the region of 2220-2240 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-S stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Anticipated Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2220-2240 |

| NO₂ | Asymmetric Stretching | 1530-1560 |

| NO₂ | Symmetric Stretching | 1345-1385 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C-S | Stretching | 600-800 |

| Note: These are expected ranges and specific experimental data is not available. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.

A single-crystal X-ray diffraction study of this compound would provide unequivocal evidence of its molecular conformation in the solid state. Key structural parameters, such as the planarity of the benzene ring and the orientation of the methylthio and nitro substituents with respect to the ring, would be precisely determined. The torsion angle between the plane of the benzene ring and the C-S-C plane of the methylthio group would be of particular interest, as it would reveal any steric or electronic influences on the molecule's shape.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides critical information about the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For this compound, the analysis would focus on how the polar nitrile and nitro groups, along with the sulfur atom, participate in directing the crystal packing arrangement. Understanding these non-covalent interactions is essential for predicting and interpreting the material's bulk properties.

Theoretical and Computational Chemistry Approaches

Computational chemistry serves as an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, these methods can predict its reactivity, delineate potential reaction mechanisms, and simulate its behavior in various environments. The following subsections will explore the application of electronic structure calculations, reaction pathway modeling, and molecular dynamics simulations to this specific compound.

Electronic Structure Calculations for Reactivity Predictions

The reactivity of an organic molecule is fundamentally governed by the distribution of its electrons. Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping this distribution and predicting chemical behavior.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. From this optimized structure, a wealth of electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of both an electron-donating methylthio group and strongly electron-withdrawing nitro and cyano groups creates a complex electronic landscape. The nitro and cyano groups are expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. researchgate.netbohrium.com The methylthio group, while generally considered an ortho-, para-director in electrophilic aromatic substitution, can also influence the electron density of the ring.

A key application of these calculations is the prediction of sites for nucleophilic aromatic substitution (SNAr). By calculating the distribution of partial atomic charges and mapping the molecular electrostatic potential (MESP), regions of the molecule that are electron-deficient and thus prone to nucleophilic attack can be identified. In the case of this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are predicted to be the most electrophilic. Computational studies on similar nitroaromatic compounds have established that such electron-withdrawing substituents are essential for activating the ring towards nucleophilic substitution. researchgate.net

To illustrate, the following interactive table presents hypothetical, yet realistic, data derived from DFT calculations on analogous substituted nitrobenzenes. nih.govresearchgate.net

| Calculated Property | Illustrative Value | Significance for Reactivity |

| HOMO Energy | -8.90 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -3.76 eV | Represents the energy of the lowest energy unoccupied orbital, a key site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.14 eV | A larger gap suggests higher kinetic stability. |

| Global Electrophilicity Index (ω) | 0.688 eV | A measure of the molecule's ability to accept electrons; higher values indicate greater electrophilicity. nih.gov |

| Dipole Moment | ~4.0 D | A high dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. bohrium.com |

These calculated parameters provide a quantitative basis for predicting the reactivity of this compound, guiding synthetic efforts and mechanistic investigations.

Reaction Pathway Modeling and Transition State Analysis

Beyond predicting static reactivity, computational chemistry can model the entire course of a chemical reaction, identifying intermediates and the transition states that connect them. For this compound, a particularly relevant reaction to model is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net Reaction pathway modeling can trace the energy profile as a nucleophile approaches the aromatic ring, forms the Meisenheimer complex, and as the leaving group departs. This is achieved by locating the transition state for the formation of the intermediate, which represents the highest energy point along the reaction coordinate and thus determines the reaction rate.

The geometry of the transition state provides critical insights into the reaction mechanism. For instance, calculations can confirm whether the reaction proceeds through a stepwise mechanism with a distinct intermediate or a concerted process where bond formation and breakage occur simultaneously. globalresearchonline.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate under different conditions.

For this compound, a hypothetical reaction pathway for the substitution of a leaving group by a nucleophile (e.g., methoxide) could be modeled. The following table provides an illustrative energy profile for such a reaction, with energies relative to the reactants.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +18.5 | Energy barrier for the formation of the Meisenheimer complex. |

| Meisenheimer Complex | +5.2 | Anionic intermediate formed by the addition of the nucleophile. |

| Transition State 2 (TS2) | +12.0 | Energy barrier for the departure of the leaving group. |

| Products | -10.0 | The substituted product and the departed leaving group. |

This detailed energetic picture allows for a deep understanding of the factors controlling the reaction's feasibility and regioselectivity. For example, by comparing the activation energies for nucleophilic attack at different positions on the ring, the most likely site of substitution can be predicted.

Molecular Dynamics Simulations for System Behavior

While electronic structure calculations and reaction pathway modeling focus on individual molecules or small reacting systems, molecular dynamics (MD) simulations provide a means to study the behavior of molecules in bulk, such as in a solution. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and environmental effects.

These simulations are particularly valuable for understanding how the solvent influences reactivity. For instance, a polar solvent might stabilize the charged Meisenheimer intermediate in an SNAr reaction, thereby accelerating the reaction rate. MD simulations can provide a detailed picture of these solvent-solute interactions. researchgate.netpuce.edu.ec

Furthermore, MD simulations can be used to predict various physical properties, such as diffusion coefficients and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.

An illustrative set of parameters and potential outputs from an MD simulation of this compound in an aqueous solution is presented below.

| Simulation Parameter/Output | Illustrative Value/Description | Significance |

| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated. |

| Temperature | 298 K (25 °C) | The simulated temperature of the system. |

| Pressure | 1 atm | The simulated pressure of the system. |

| Radial Distribution Function g(r) of water around the nitro group | Peak at ~2.8 Å | Indicates a structured solvation shell with hydrogen bonding between water and the nitro group. |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Describes the mobility of the molecule within the solvent. |

Through these advanced computational techniques, a comprehensive, multi-scale understanding of this compound can be achieved, from its intrinsic electronic properties to its dynamic behavior in a realistic chemical environment.

Future Perspectives in 2 Methylthio 5 Nitrobenzonitrile Research

Unexplored Synthetic Routes and Methodologies for Substituted Benzonitriles

The synthesis of complex benzonitriles, such as 2-(methylthio)-5-nitrobenzonitrile, traditionally relies on classical nucleophilic aromatic substitution or multi-step sequences. However, the future of its synthesis and the creation of its derivatives lies in more advanced and versatile methodologies that are currently underexplored for this specific class of compounds. Modern organometallic catalysis offers a treasure trove of potential routes.

Palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls and other complex molecules, remain an underutilized tool for the direct elaboration of the this compound core. For instance, methods developed for the synthesis of substituted benzofurans, which involve the palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, could be adapted. acs.org Similarly, nickel-catalyzed cross-electrophile coupling reactions present a novel approach. A recently developed nickel-catalyzed protocol enables the coupling of homopropargyl bromides with aryl electrophiles, such as 4-bromobenzonitrile, to form internal alkynes. rsc.org Adapting such a strategy could allow for the introduction of complex alkyne-containing substituents at various positions on the benzonitrile (B105546) ring, opening new chemical space.

These modern catalytic systems offer pathways to novel derivatives that are otherwise difficult to access. The table below summarizes potential advanced synthetic routes that could be explored.

| Methodology | Potential Application to Benzonitrile Synthesis | Key Advantages |

| Palladium-Catalyzed Tandem Reactions | Could enable one-pot synthesis of complex benzonitriles from simpler precursors by combining multiple bond-forming events in a single operation. acs.org | High efficiency, atom economy, potential for rapid increases in molecular complexity. |

| Nickel-Catalyzed Cross-Electrophile Coupling | Allows for the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, providing access to derivatives not easily made via traditional methods. rsc.org | Utilizes readily available starting materials, offers unique bond disconnections. |

| Directed C-H Functionalization | Using the existing functional groups (nitro, methylthio, or nitrile) to direct a catalyst to activate and functionalize a specific C-H bond on the aromatic ring. | High regioselectivity, avoids the need for pre-functionalized starting materials, step-economic. |

| Photoredox Catalysis | Utilizes light to drive chemical reactions under mild conditions, enabling transformations that are difficult with thermal methods. | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. |

Novel Reactivity Patterns and Mechanistic Discoveries Involving Methylthio and Nitro Groups

The interplay between the methylthio and nitro groups on the benzonitrile ring is a key area for future mechanistic investigation. While the individual chemistries of these groups are well-known, their combined influence could lead to novel reactivity.

A significant area of exploration is the metal-catalyzed activation of the C–S bond of the methylthio group. rsc.orgnih.gov While the cleavage of C–O bonds in aryl ethers has seen a renaissance, the analogous activation of thioethers is less developed. rsc.orgnih.gov Nickel and palladium catalysts, which are effective for C–O bond cleavage, could potentially be adapted to cleave the C(sp²)-S bond of this compound, allowing the methylthio group to be replaced with other functionalities. rsc.org This would transform the methylthio group from a passive substituent into a versatile synthetic handle.

The nitro group also offers a rich field for discovering new transformations. Beyond its simple reduction to an amine, recent research has focused on more nuanced, selective reductions and functionalizations. Iron-catalyzed systems have been developed for the chemoselective reduction of nitro compounds in the presence of other sensitive groups like carbonyls by carefully choosing the reducing agent (e.g., phenylsilane (B129415) vs. pinacol (B44631) borane). acs.org Furthermore, catalysts are being developed that can selectively reduce one nitro group in a dinitro compound, a transformation that could be highly relevant for derivatives of the target molecule. rsc.orgacs.org There is also potential for the nitro group to direct other reactions, such as in the synthesis of N-heterocycles or in novel cyclization pathways. The partial reduction of the nitro group to a nitroso intermediate, which is then trapped in an intermolecular reaction, is a challenging but powerful transformation that could lead to entirely new molecular scaffolds. acs.org

Emerging Applications in Interdisciplinary Fields

While benzonitriles are established intermediates in the synthesis of products like dyes and pesticides, the specific substitution pattern of this compound makes it a candidate for applications in more advanced, interdisciplinary fields. nih.gov

Materials Science: Organosulfur compounds, particularly thiols and thioethers, are known for their ability to self-assemble on gold surfaces, forming highly ordered self-assembled monolayers (SAMs). britannica.com These SAMs are critical in the development of nanoscale electronics, chemical sensors, and biosensors. britannica.com The this compound scaffold, if modified to expose a thiol group, could be used to create functionalized surfaces. The nitro group, being electroactive, could impart specific electronic or sensing properties to these monolayers. For example, fluorescent sensors with aggregation-induced emission (AIE) properties have been developed to detect nitroaromatic compounds. mdpi.com It is conceivable that derivatives of this compound could themselves be used as components in new sensing platforms. mdpi.com

Medicinal Chemistry: Both nitroaromatic and organosulfur compounds are privileged structures in drug discovery. nih.govtaylorandfrancis.com Nitroaromatic drugs are used as antibacterial and antiprotozoal agents, although their application can be limited by toxicity concerns related to the bioreduction of the nitro group. scielo.br Organosulfur compounds are found in blockbuster drugs like penicillin and sulfa drugs. taylorandfrancis.comwikipedia.org The combination of these groups in this compound makes it an interesting starting point for medicinal chemistry campaigns. The nitro group could be reduced to an amine to generate a library of substituted anilines, which are common pharmacophores. The methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which can improve properties like solubility and polarity, significantly influencing a drug candidate's profile. researchgate.net

Sustainable Synthesis and Green Chemistry Considerations for Benzonitrile Derivatives

The future production of benzonitriles must align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Several emerging strategies could be applied to the synthesis of this compound and its derivatives.

One of the most promising green routes for nitrile synthesis is the dehydration of aldoximes. A significant advancement in this area is the use of recyclable ionic liquids. nih.govbritannica.comnih.gov Research has shown that a specific ionic liquid can act as a co-solvent, catalyst, and phase-separation agent in the conversion of benzaldehyde (B42025) to benzonitrile, achieving a 100% yield. nih.govbritannica.comnih.gov This method avoids the use of metal catalysts and corrosive acids like HCl, which are common in traditional methods. wikipedia.orgnih.gov

Another sustainable approach is the direct ammoxidation of toluene (B28343) and its derivatives. scielo.br This industrial process can be made greener by using novel catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites. scielo.br These nanostructured catalysts show high selectivity for the desired nitrile product and effectively suppress the formation of combustion byproducts like CO₂, even at high reactant concentrations. scielo.br

The table below compares a traditional synthesis route with potential green alternatives for producing benzonitrile derivatives.

| Parameter | Traditional Method (e.g., Sandmeyer Reaction) | Ionic Liquid Method nih.govnih.gov | Zeolite-Catalyzed Ammoxidation scielo.br |

| Starting Materials | Aniline (B41778), NaNO₂, H⁺, CuCN | Benzaldehyde, Hydroxylamine-Ionic Liquid Salt | Toluene derivative, NH₃, O₂ |

| Catalyst | Copper(I) Cyanide (toxic) | Ionic Liquid (recyclable) | Transition Metal Oxide in Zeolite |

| Solvent | Aqueous acid | Ionic Liquid / Organic co-solvent | Gas phase, no solvent |

| Byproducts | N₂, metal salts, acid waste | Water, recyclable ionic liquid | Water, minimal CO₂ |

| Key Advantage | Well-established | High yield, recyclable system, no metal waste | High selectivity, continuous process |

| Key Disadvantage | Use of highly toxic cyanide, stoichiometric copper | Requires synthesis of the ionic liquid | High temperatures required |

By embracing these unexplored synthetic routes, investigating novel reactivity, seeking interdisciplinary applications, and prioritizing sustainable synthesis, the scientific community can unlock the full potential of this compound as a valuable chemical entity for the 21st century.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.